3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride
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Overview
Description
“3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3 . It belongs to a class of compounds known as trifluoromethyl group-containing drugs . Trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .
Molecular Structure Analysis
The molecular structure of “3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” can be analyzed using techniques such as 1H, 13C, and 19F nuclear magnetic resonance spectroscopy . The structure of similar compounds has been confirmed using Nuclear Overhauser Effect Spectroscopy .Scientific Research Applications
Heterocyclic Compound Synthesis
A study highlighted the use of a compound structurally similar to 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride in the modification of biologically active amides and amines. This modification led to the formation of fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives, showcasing the compound's relevance in creating structurally diverse libraries of compounds with potential biological activities (Sokolov & Aksinenko, 2012).
Advanced Material Synthesis
Research on poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including structures related to 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine, demonstrated increased thermal stability and promising biological activities. These modified polymers are anticipated to have medical applications, indicating the compound's potential in materials science (Aly & El-Mohdy, 2015).
Fluorescence Applications
The synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene (Pyrazoolympicene) chromophores, derived from the compound of interest, showed bright fluorescence in solution and potential as sensors in strongly acidic environments due to substantial changes in emission spectra upon protonation. This indicates the compound's application in developing fluorescent materials for sensing applications (Wrona-Piotrowicz et al., 2022).
Biological Activity Screening
A precursor structurally similar to 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine was used to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines. Some of these compounds were identified as CGRP receptor antagonists in biological activity screenings, demonstrating the compound's role in medicinal chemistry for developing new pharmaceutical agents (Lim, Dolzhenko & Dolzhenko, 2014).
Future Directions
The future directions for “3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” could involve further exploration of its potential pharmacological effects. Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that “3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride” may also have potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have shown improved drug potency toward the reverse transcriptase enzyme .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons .
Pharmacokinetics
The compound’s unique properties have made it increasingly prevalent in scientific research.
Result of Action
Similar compounds have shown neuroprotective effects .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of 3,3,3-Trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)propan-1-amine hydrochloride. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
3,3,3-trifluoro-1-(1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)6-11(16)9-7-17-18(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11H,6,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVAKJBOFNZGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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